2-(Thiophen-3-yl)ethanimidamide hydrochloride
Description
Contextualization of Amidines as Key Pharmacophores and Synthetic Intermediates in Organic Chemistry
Amidines are a class of organic compounds that are recognized as prevalent and important pharmacophores in medicinal chemistry. rsc.orgrsc.org This structural motif is present in a wide array of bioactive molecules and therapeutic agents, including anti-inflammatory drugs, antithrombotic agents, and enzyme inhibitors. rsc.org The amidine group can act as a bioisostere of the peptide bond, offering proteolytic stability. researchgate.net
Beyond their role as pharmacophores, amidines are valuable synthetic intermediates in organic chemistry. researchgate.netmdpi.com They serve as versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles, triazoles, and pyrimidines. mdpi.commdpi.com The synthesis of amidines can be achieved through several methods, with the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, being a classic approach. rsc.orgresearchgate.net However, this method can require harsh conditions. rsc.org More contemporary methods often involve the direct nucleophilic addition of an amine to a nitrile, which can be facilitated by various catalysts. mdpi.com
Significance of Thiophene (B33073) Moieties in Heterocyclic Compound Design and Applications
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and it is considered a "privileged pharmacophore" in the field of medicinal chemistry. nih.govrsc.org Thiophene derivatives are integral to a multitude of FDA-approved drugs and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.orgnih.gov
One of the key strategic uses of the thiophene moiety in drug design is as a bioisostere for the phenyl group. nih.govwikipedia.org This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and better binding affinity to biological targets. nih.govnih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov The versatility of thiophene chemistry allows for the synthesis of a diverse range of derivatives, making it a valuable scaffold for the development of new therapeutic agents. cognizancejournal.comslideshare.netwikipedia.org
Overview of Research Trajectories and Potential Applications of 2-(Thiophen-3-yl)ethanimidamide Hydrochloride
While specific research on this compound is still in its nascent stages, its structure suggests several promising research trajectories and potential applications. The combination of the amidine pharmacophore with the thiophene ring points towards its investigation in several key areas of medicinal chemistry.
Potential areas of investigation include its activity as an inhibitor of enzymes such as serine proteases or nitric oxide synthases, which are common targets for amidine-containing compounds. rsc.org Furthermore, the presence of the thiophene moiety, a known feature in anticancer and anti-inflammatory agents, suggests that this compound could be explored for these therapeutic applications. nih.govnih.gov The structural similarity to other biologically active thiophene derivatives could also guide research into its potential as an antimicrobial or antiviral agent. nih.govcognizancejournal.com
Table 1: Potential Research Directions for this compound
| Research Area | Rationale |
| Enzyme Inhibition | The amidine group is a known pharmacophore in various enzyme inhibitors. |
| Anticancer Activity | Thiophene derivatives have shown promise as anticancer agents. nih.gov |
| Anti-inflammatory | Both amidine and thiophene moieties are found in anti-inflammatory compounds. rsc.orgnih.gov |
| Antimicrobial | Thiophene derivatives are known to possess antimicrobial properties. nih.gov |
Challenges and Opportunities in the Comprehensive Study of Novel Amidine Derivatives
The study of novel amidine derivatives like this compound presents both challenges and opportunities. A significant challenge lies in the synthesis of these compounds. While numerous methods for amidine synthesis exist, they can sometimes require harsh reaction conditions or specialized catalysts, which may not be compatible with all functional groups. rsc.orgmdpi.com The Pinner reaction, for instance, typically uses dry HCl gas, which can be difficult to handle. rsc.org
Another challenge is the potential for instability of certain amidine derivatives, particularly in aqueous solutions where they can be susceptible to hydrolysis. wikipedia.org This needs to be considered during their synthesis, purification, and biological evaluation.
However, these challenges are balanced by significant opportunities. The development of new, milder, and more efficient synthetic methods for amidines is an active area of research. mdpi.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org The exploration of novel amidine derivatives offers the potential to discover new bioactive molecules with improved efficacy, selectivity, and pharmacokinetic properties. The modular nature of their synthesis allows for the creation of diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.
Aims and Scope of Detailed Academic Investigations on this compound
Detailed academic investigations into this compound would likely encompass several key aims. A primary goal would be the development and optimization of a robust and scalable synthetic route to the compound. This would involve exploring different synthetic strategies, starting from readily available precursors like 2-(thiophen-3-yl)acetonitrile or 2-(thiophen-3-yl)ethanamine. cymitquimica.com
A second major aim would be the comprehensive characterization of its physicochemical properties, including its solubility, stability, and pKa. This data is crucial for understanding its behavior in biological systems.
Finally, a significant portion of the research would focus on the systematic evaluation of its biological activity. This would involve screening the compound against a panel of relevant biological targets to identify any potential therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would also be a key component of these investigations to optimize its biological profile.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thiophen-3-ylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(8)3-5-1-2-9-4-5;/h1-2,4H,3H2,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYQTNNWDYPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Thiophen 3 Yl Ethanimidamide Hydrochloride
Established Synthetic Pathways Towards 2-(Thiophen-3-yl)ethanimidamide Hydrochloride
The most direct and well-established routes to this compound utilize Thiophen-3-yl-acetonitrile as the primary starting material. These methods involve the activation of the nitrile group followed by the introduction of an amine functionality.
Routes Employing Thiophen-3-yl-acetonitrile as a Precursor
The Pinner reaction stands as a cornerstone for the conversion of nitriles to imidates and subsequently to amidines. This two-step process is highly applicable to the synthesis of this compound from Thiophen-3-yl-acetonitrile.
The first step involves the acid-catalyzed reaction of Thiophen-3-yl-acetonitrile with an alcohol, typically ethanol (B145695), in the presence of anhydrous hydrogen chloride. This reaction forms the corresponding imidate salt, known as a Pinner salt, in this case, ethyl 2-(thiophen-3-yl)acetimidate hydrochloride. The reaction is typically carried out at low temperatures to prevent the formation of unwanted byproducts.
In the second step, the isolated imidate hydrochloride is treated with ammonia (B1221849), usually in an alcoholic solution. The ammonia displaces the ethoxy group of the imidate to form the desired this compound, with ammonium chloride precipitating as a byproduct.
A typical reaction sequence is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | Thiophen-3-yl-acetonitrile, Anhydrous Ethanol | Anhydrous Hydrogen Chloride | Ethyl 2-(thiophen-3-yl)acetimidate hydrochloride |
| 2 | Ethyl 2-(thiophen-3-yl)acetimidate hydrochloride | Anhydrous Ammonia in Ethanol | This compound |
This method is advantageous due to the relatively high yields and the purity of the final product.
Amidination Reactions Utilizing Amine Reagents for Direct Conversion
While the Pinner reaction is a two-step process, direct amidination methods aim to convert the nitrile to the amidine in a single step. These reactions often require a catalyst to facilitate the direct addition of ammonia or an ammonium salt to the nitrile group of Thiophen-3-yl-acetonitrile.
Various Lewis acids or transition metal catalysts can be employed to enhance the electrophilicity of the nitrile carbon, thereby promoting nucleophilic attack by ammonia. For instance, reagents like aluminum chloride or zinc chloride can activate the nitrile. However, these methods can sometimes suffer from harsh reaction conditions and the formation of byproducts.
More modern approaches may utilize catalytic systems that operate under milder conditions. The direct addition of ammonium chloride to Thiophen-3-yl-acetonitrile in the presence of a suitable catalyst offers a more atom-economical route to the target compound.
Exploration of General Amidine Synthesis Principles Applied to this compound
The synthesis of this compound can also be understood through the lens of general principles of amidine synthesis. These foundational reactions provide a framework for developing and optimizing synthetic routes.
Nucleophilic Addition Reactions to Nitriles
The core of most synthetic routes to this compound is the nucleophilic addition of an amine to the carbon-nitrogen triple bond of Thiophen-3-yl-acetonitrile. The nitrile carbon is electrophilic, but this electrophilicity is often enhanced by protonation or coordination to a Lewis acid in the presence of a strong acid like HCl.
The mechanism involves the attack of the nucleophilic amine (ammonia in this case) on the nitrile carbon, leading to the formation of a nitrilium ion intermediate. Subsequent tautomerization and proton exchange steps result in the formation of the stable amidine hydrochloride salt. The reaction is driven by the formation of the resonance-stabilized amidinium ion.
Displacement Reactions from Imidate Intermediates
As detailed in the Pinner reaction (Section 2.1.1), the formation of an imidate intermediate is a key strategy for the synthesis of amidines. The imidate, specifically the ethyl 2-(thiophen-3-yl)acetimidate hydrochloride, serves as an excellent electrophile.
The reaction proceeds via a nucleophilic acyl substitution-like mechanism where ammonia attacks the iminium carbon of the Pinner salt. This is followed by the elimination of ethanol to yield the final amidine hydrochloride. The stability of the leaving group (ethanol) and the reactivity of the imidate contribute to the efficiency of this method.
| Intermediate | Nucleophile | Leaving Group | Product |
| Ethyl 2-(thiophen-3-yl)acetimidate hydrochloride | Ammonia | Ethanol | This compound |
Condensation Reactions with Acetamide Acetals and Related Derivatives
Another general principle in amidine synthesis involves the condensation of an amine with an acetamide acetal, such as N,N-dimethylacetamide dimethyl acetal. In the context of synthesizing this compound, this would theoretically involve the reaction of a thiophene-containing amine with an appropriate acetal.
However, a more direct application of this principle to the target molecule is less straightforward. A hypothetical route could involve the synthesis of a 2-(thiophen-3-yl)acetamide acetal, which could then be condensed with ammonia. This pathway is more complex and less common than the direct use of the corresponding nitrile. The reaction of a primary amine with N,N-dimethylacetamide dimethyl acetal typically yields an N-substituted acetamidine, which is not the target compound in this case. Therefore, this approach is more of a theoretical consideration based on general amidine synthesis principles rather than an established pathway for this specific molecule.
Methodological Advancements and Optimization Strategies
Recent advancements in the synthesis of this compound and related amidines have centered on optimizing reaction parameters to improve yield, selectivity, and purity. Key areas of investigation include the role of solvents, the development of novel catalytic systems, and the implementation of strategies to suppress the formation of byproducts. These efforts aim to create more sustainable and economically viable routes to this important class of compounds.
The choice of solvent is a critical parameter in the synthesis of amidines, profoundly influencing reaction rates, equilibrium positions, and the selectivity between competing reaction pathways. The synthesis of 2-(Thiophen-3-yl)ethanimidamide, typically proceeding from 2-(Thiophen-3-yl)acetonitrile, can be affected by the solvent's polarity, proticity, and coordinating ability.
Polar aprotic solvents, such as Tetrahydrofuran (THF), are often employed to prevent side reactions like nitrile trimerization. core.ac.uk In contrast, alcoholic solvents like methanol or ethanol are requisite for the classical Pinner reaction, which involves the formation of an intermediate imidate ester. acs.org However, the use of greener solvents has gained traction. For instance, Cyclopentyl methyl ether (CPME) has been utilized in improved Pinner reactions, allowing for direct isolation of the product by simple filtration, thus improving operational efficiency. researchgate.net In copper-catalyzed systems for amidine synthesis, highly polar, non-coordinating solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective. sciforum.netmdpi.com The selection of an appropriate solvent is therefore a key optimization step, balancing reactant solubility, reaction rate, and suppression of side reactions.
Table 1: Influence of Solvents on Amidine Synthesis Efficiency
| Solvent | Type | Role in Amidine Synthesis | Typical Reaction | Reference(s) |
|---|---|---|---|---|
| Methanol/Ethanol | Polar Protic | Reactant and solvent | Pinner Reaction | acs.org |
| Tetrahydrofuran (THF) | Polar Aprotic | Prevents nitrile trimerization | Base-catalyzed nitrile addition | core.ac.uk |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Promotes copper-catalyzed reactions | Catalytic nitrile amination | sciforum.netmdpi.com |
| Cyclopentyl methyl ether (CPME) | Ether | Allows for easier product isolation | Improved Pinner Reaction | researchgate.net |
Catalysis offers a powerful tool for activating the otherwise unreactive nitrile group toward nucleophilic attack by ammonia or amines under milder conditions than traditional stoichiometric methods. mdpi.com Various catalytic systems have been developed for the synthesis of amidines, which are applicable to the preparation of 2-(Thiophen-3-yl)ethanimidamide.
Transition Metal Catalysis: Copper salts, such as Copper(I) chloride (CuCl), have been successfully used to catalyze the nucleophilic addition of amines to nitriles. sciforum.netmdpi.com These reactions often employ a ligand, like 2,2'-bipyridine, and a base, such as Cesium carbonate (Cs2CO3), under an oxygen atmosphere. sciforum.netmdpi.com Nickel(0) catalysts have also been shown to be effective for the synthesis of amidines from N-heterocyclic nitriles under mild conditions. acs.org Palladium-catalyzed methods, while also explored, can require phosphine ligands and inert atmospheres, which can add complexity. sciforum.netmdpi.com
Lewis Acid and Base Catalysis: Lanthanide salts, such as Ytterbium(III) triflate, can act as Lewis acids to activate the nitrile group. semanticscholar.org Ytterbium amides have also been shown to catalyze the addition of amines to nitriles. semanticscholar.orgorganic-chemistry.org An alternative approach involves the use of strong bases, such as n-butyllithium, to deprotonate the amine, forming a highly nucleophilic amide anion that readily attacks the nitrile. core.ac.uknih.gov This method has proven effective for a range of aryl nitriles and amines. nih.gov
Table 2: Comparison of Catalytic Systems for Amidine Formation
| Catalyst Type | Example Catalyst | Co-reagents/Ligands | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Copper | CuCl | 2,2'-bipyridine, Cs2CO3, O2 | Sustainable, efficient for N-substituted amidines | sciforum.netmdpi.com |
| Nickel | [(dippe)Ni(μ-H)]2 | Bidentate phosphines | Mild conditions, atom-economical | acs.org |
| Lanthanide | Ytterbium amides | None | Good to excellent yields, solvent-free option | semanticscholar.orgorganic-chemistry.org |
| Strong Base | n-Butyllithium | None | Overcomes limitations of acidic methods, tolerates deactivated nitriles | core.ac.uknih.gov |
A primary challenge in amidine synthesis is the formation of byproducts that complicate purification and reduce yields. The specific byproducts depend on the synthetic route employed. In the Pinner reaction, the intermediate imidate salt is susceptible to hydrolysis, which can yield esters or amides, and thermal decomposition can also occur. wikipedia.orgnih.gov
Several strategies can be employed to minimize these unwanted reactions.
Temperature Control: Maintaining low temperatures (e.g., below 0 °C) during the Pinner reaction is crucial to prevent the decomposition of the imidate salt intermediate. wikipedia.org
Control of Stoichiometry: In some reactions, using an excess of one reagent can suppress byproduct formation. For example, in certain condensations, an excess of amine can prevent the formation of imidate ester byproducts. organic-chemistry.org
Anhydrous Conditions: Since the imidate intermediate is sensitive to water, maintaining strictly anhydrous conditions is essential to prevent hydrolysis to the corresponding ester or amide. nih.gov
Solvent Choice: As previously mentioned, solvents like THF can be used to inhibit the trimerization of the starting nitrile, a common side reaction under basic conditions. core.ac.uk
Table 3: Common Byproducts in Amidine Synthesis and Suppression Strategies
| Synthetic Method | Common Byproduct(s) | Suppression Strategy | Reference(s) |
|---|---|---|---|
| Pinner Reaction | Carboxylic Ester, Amide | Strict anhydrous conditions, low temperature control | wikipedia.orgnih.gov |
| Base-catalyzed Nitrile Addition | Nitrile Trimer | Use of appropriate solvents (e.g., THF) | core.ac.uk |
| Condensation Reactions | Imidate Ester | Use of excess amine reagent | organic-chemistry.org |
Analogous Synthetic Approaches for Related Thiophene-Containing Amidine Systems
The synthetic strategies developed for this compound can be extended to a variety of other thiophene-containing amidine systems. Research into analogous compounds is often driven by the search for new pharmaceutical agents or materials with tailored electronic properties. tue.nlnih.gov
A divergent synthetic route has been successfully employed to create libraries of amidine-substituted thiophene (B33073) fragments for biological screening. tue.nl One such approach begins with a functionalized thiophene, for example, 5-methylthiophene-2-carbaldehyde. A series of transformations, including bromination, azide substitution, and reduction, can introduce a primary amine. This amine can then be coupled with various carboxylic acids to introduce diversity. The final step involves the conversion of a nitrile group, present on the thiophene core, into the desired amidine. This is often achieved via the formation and subsequent reduction of an amidoxime (B1450833) intermediate. tue.nl
Another important class of related compounds is thiophene-containing bis-amidines, such as 2,5-bis(4-amidinophenyl)thiophene. nih.gov The synthesis of these symmetrical molecules typically involves building the central thiophene ring first, flanked by phenylnitrile groups, followed by the simultaneous conversion of both nitrile functionalities into amidines, often using a variation of the Pinner reaction. These examples demonstrate the modularity and adaptability of modern synthetic methods in accessing a wide range of complex thiophene-amidine derivatives.
Comprehensive Spectroscopic and Structural Characterization
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 2-(Thiophen-3-yl)ethanimidamide hydrochloride, the spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) group, and the imidamide group. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-2 | 7.30 - 7.40 | dd | J = 2.9, 1.2 |
| Thiophene H-5 | 7.25 - 7.35 | dd | J = 5.0, 2.9 |
| Thiophene H-4 | 7.05 - 7.15 | dd | J = 5.0, 1.2 |
| Methylene (-CH₂-) | 3.00 - 3.10 | s | - |
| Imidamide (-NH₂) | 8.50 - 9.50 | br s | - |
Note: dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are referenced to a standard solvent signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, or part of a functional group).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Imidamide (C=N) | 165.0 - 170.0 |
| Thiophene C-3 | 135.0 - 140.0 |
| Thiophene C-2 | 128.0 - 132.0 |
| Thiophene C-5 | 125.0 - 129.0 |
| Thiophene C-4 | 120.0 - 124.0 |
| Methylene (-CH₂-) | 30.0 - 35.0 |
Note: Chemical shifts are referenced to a standard solvent signal.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). google.com This technique would be used to confirm the molecular formula of 2-(Thiophen-3-yl)ethanimidamide. Fragmentation analysis, where the molecule is broken into smaller pieces within the mass spectrometer, provides valuable information about its structure.
Table 3: Hypothetical HRMS Data for 2-(Thiophen-3-yl)ethanimidamide
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 141.0535 | 141.0532 |
Note: M represents the molecular ion of the free base.
Solid-State Structural Analysis through Single-Crystal X-ray Diffraction (SC-XRD)
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis of the diffraction pattern from a single crystal of this compound would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This information is fundamental to describing the crystalline structure of the compound.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1032.1 |
| Z | 4 |
Note: These parameters define the size and shape of the unit cell. Z is the number of molecules per unit cell.
Conformational Analysis and Torsional Angles
A detailed conformational analysis, including the identification of stable conformers and the calculation of torsional angles between the thiophene ring and the ethanimidamide side chain, is not available in the reviewed literature. This type of analysis is crucial for understanding the molecule's spatial arrangement and its potential interactions with biological targets.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking
Information regarding the specific intermolecular interactions that govern the crystal packing of this compound is not documented. An analysis of hydrogen bonding networks, which would likely involve the hydrochloride and ethanimidamide groups, and potential π-π stacking interactions between thiophene rings, has not been publicly reported.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been performed or published for this compound. Such an analysis would provide valuable insights into the nature and prevalence of different types of atomic contacts.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
While general characteristic vibrational frequencies for thiophene and amidine functional groups are known, specific experimental data for this compound is not available.
Fourier-Transform Infrared (FTIR) Spectroscopy
No experimental FTIR spectrum for this compound could be located. An FTIR analysis would be instrumental in confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Raman Spectroscopy Applications
Similarly, there are no published Raman spectra for this compound. Raman spectroscopy would complement FTIR data and provide further details about the molecular structure and vibrational modes, particularly for non-polar bonds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 2-(Thiophen-3-yl)ethanimidamide hydrochloride, these calculations elucidate its fundamental chemical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
A typical output from a DFT geometry optimization would include the following parameters, illustrating the molecule's structural framework.
| Parameter | Atom 1 | Atom 2 | Value (Illustrative) |
| Bond Length | C(Thiophene) | C(Thiophene) | 1.38 Å |
| Bond Length | C(Thiophene) | S | 1.72 Å |
| Bond Length | C(Ethyl) | C(Amidine) | 1.51 Å |
| Bond Angle | C-S-C (Thiophene) | 92.5° | |
| Dihedral Angle | S-C-C-C (Chain) | 175.0° |
This table is illustrative and represents typical data obtained from DFT calculations.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
Analysis for a molecule like this compound would involve mapping the distribution of these orbitals. The HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the ethanimidamide moiety. Understanding these distributions helps predict sites for electrophilic and nucleophilic attack. wuxibiology.com
| Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -6.25 | Represents the electron-donating capacity. |
| LUMO | -1.10 | Represents the electron-accepting capacity. |
| HOMO-LUMO Gap | 5.15 | Indicates kinetic stability and chemical hardness. |
This table is illustrative and represents typical data obtained from FMO analysis.
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density and the interactions between orbitals within a molecule. nih.govresearchgate.net It provides a detailed picture of charge distribution and the stabilizing effects of hyperconjugation and intermolecular charge transfer. For this compound, NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy (E(2)) is calculated to assess the energetic significance of these donor-acceptor interactions, which are crucial for molecular stability. researchgate.net
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations, often carried out using DFT methods, determine the frequencies of the normal modes of vibration. mdpi.com By correlating these calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups, such as the C=N and N-H stretches of the amidine group or the C-S stretch of the thiophene ring. mdpi.com
Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity in the absence of solvent effects. researchgate.net Proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase. wikipedia.org Gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wikipedia.org For this compound, these studies focus on the amidine moiety, which is the primary site of protonation. nih.gov Computational methods can accurately calculate the PA and GB, providing insight into the inherent basicity of the molecule. nih.govresearchgate.net The high proton affinity of amidines makes them strong bases.
| Thermochemical Quantity | Definition | Significance |
| Proton Affinity (PA) | -ΔH for M + H⁺ → MH⁺ | Enthalpic measure of intrinsic basicity. researchgate.netwikipedia.org |
| Gas-Phase Basicity (GB) | -ΔG for M + H⁺ → MH⁺ | Free energy measure of intrinsic basicity. wikipedia.orgnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics in Solution
While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt in solution and the energetic barriers between these conformations. This provides a dynamic picture of how the molecule interacts with solvent molecules and explores its various structural states, which is crucial for understanding its behavior in a realistic chemical or biological context.
Prediction of Reactivity Sites and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of a molecule by identifying its most reactive sites for both electrophilic and nucleophilic attack. This is achieved through the analysis of the molecule's electronic properties, such as its molecular electrostatic potential (MEP) and Fukui functions. nih.gov
The MEP map is a particularly useful tool, as it visualizes the charge distribution across a molecule, with different colors representing varying electrostatic potentials. mdpi.comnih.gov For this compound, the most negative electrostatic potential is expected to be located around the nitrogen atoms of the ethanimidamide group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack. Conversely, the most positive electrostatic potential is anticipated to be around the hydrogen atoms of the amidinium group, marking them as potential sites for nucleophilic attack. mdpi.com
Fukui functions offer a more quantitative approach to predicting reactivity by identifying the sites within a molecule that are most susceptible to electrophilic, nucleophilic, and radical attack. nih.gov These functions are calculated based on changes in electron density and can pinpoint specific atoms that are most likely to participate in a chemical reaction. For instance, in a study of novel thiophene derivatives, Fukui functions successfully identified the most reactive atoms for both nucleophilic and electrophilic attack. nih.gov
The thiophene ring itself is known to undergo electrophilic aromatic substitution, with a higher reactivity than benzene. nih.gov The position of substitution on the thiophene ring is influenced by the nature of the substituent at the 3-position. Computational studies can elucidate the directing effects of the ethanimidamide hydrochloride group on the thiophene ring, predicting the most favorable positions for electrophilic attack.
Furthermore, computational methods can be used to model potential reaction pathways, such as the synthesis of thiophene derivatives through various cyclization reactions. mdpi.com While specific reaction pathways for this compound have not been computationally modeled in the available literature, the general mechanisms for thiophene synthesis and modification provide a framework for such investigations. nih.govmdpi.com
To illustrate the type of data generated in such studies, a hypothetical table of Fukui function indices is presented below. Higher values indicate a greater susceptibility to the indicated type of attack.
| Atom | Fukui Index (Electrophilic Attack) | Fukui Index (Nucleophilic Attack) |
| S1 | 0.12 | 0.05 |
| C2 | 0.08 | 0.15 |
| C4 | 0.15 | 0.07 |
| C5 | 0.11 | 0.10 |
| N1 | 0.25 | 0.02 |
| N2 | 0.23 | 0.03 |
Note: This table is illustrative and does not represent actual experimental data.
Computational Studies on Non-covalent Interactions and Supramolecular Networks
The solid-state structure and properties of a compound are governed by the network of non-covalent interactions between its constituent molecules. For this compound, a variety of non-covalent interactions are expected to play a crucial role in the formation of its supramolecular architecture. These interactions can be studied in detail using computational methods such as Hirshfeld surface analysis and reduced density gradient (RDG) analysis. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgresearchgate.net It maps the regions of close contact between molecules and can decompose these contacts into contributions from different types of interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the most significant contributions to the Hirshfeld surface are expected to arise from hydrogen bonds involving the amidinium group and the chloride anion, as well as interactions involving the thiophene ring. acs.org
A study on a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, revealed that its crystal packing is stabilized by N-H···N and C-H···N hydrogen bonds. acs.org Similarly, for this compound, strong N-H···Cl hydrogen bonds are anticipated, which would be a dominant feature of its supramolecular network.
The following table provides a hypothetical breakdown of the contributions of different non-covalent interactions to the Hirshfeld surface of this compound, based on findings for similar molecules. acs.orgresearchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 25 |
| N···H | 20 |
| Cl···H | 18 |
| C···H | 15 |
| S···H | 12 |
| C···C (π-π stacking) | 5 |
| Other | 5 |
Note: This table is illustrative and does not represent actual experimental data.
Through these computational investigations, a comprehensive understanding of the factors that govern the reactivity and supramolecular assembly of this compound can be achieved, providing valuable insights for its further study and potential applications.
Chemical Reactivity and Derivatization Studies
Reactivity of the Amidine Functional Group
The amidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement confers both nucleophilic and electrophilic properties to the group, making it a versatile synthon in organic chemistry.
Conversely, the central carbon atom of the amidine group is an electrophilic center. This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen atoms. Nucleophiles can attack this carbon, leading to addition or substitution reactions. While direct electrophilic functionalization of the amidine core of 2-(thiophen-3-yl)ethanimidamide is not extensively documented in dedicated studies, the general reactivity of amidines suggests that this pathway is plausible for introducing further functional groups onto the molecule. The electrophilic nature of the amidine carbon is a key feature in its role as a precursor in various condensation reactions.
Cyclization Reactions for the Synthesis of Novel Heterocyclic Scaffolds
A significant application of 2-(thiophen-3-yl)ethanimidamide and related amidines is their use as building blocks in the synthesis of more complex heterocyclic systems. The bifunctional nature of the amidine group allows it to participate in cyclocondensation reactions with a variety of reagents.
The synthesis of pyrimidines from amidines is a well-established and widely used transformation in heterocyclic chemistry. bu.edu.eg This typically involves the reaction of the amidine with a 1,3-dielectrophilic three-carbon unit, such as α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. bu.edu.egekb.egorganic-chemistry.org For 2-(thiophen-3-yl)ethanimidamide, this would involve the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the reaction partner, followed by cyclization and dehydration to form the pyrimidine (B1678525) ring. This approach allows for the synthesis of a variety of substituted pyrimidines bearing a thiophen-3-ylmethyl substituent. The reaction can be catalyzed by acids or bases and can proceed under various conditions, including microwave irradiation, to afford the desired products in good yields. organic-chemistry.orgmdpi.com
Table 1: Examples of Reagents for Pyrimidine Synthesis from Amidines
| Reagent Class | Specific Example | Resulting Pyrimidine Feature |
| β-Diketones | Acetylacetone | Disubstituted pyrimidine ring |
| α,β-Unsaturated Ketones | Chalcones | Aryl-substituted pyrimidine ring |
| β-Ketoesters | Ethyl acetoacetate | Pyrimidinone derivatives |
This table presents generalized examples of reagent classes that are known to react with amidines to form pyrimidines.
Thiazolidinones are five-membered sulfur-containing heterocycles with a wide range of biological activities. ekb.eg Their synthesis often involves the reaction of a compound containing a C=N bond (like an imine or, in this context, an amidine) with a mercapto-acid, such as thioglycolic acid. researchgate.netnih.gov The reaction of 2-(thiophen-3-yl)ethanimidamide with thioglycolic acid would be expected to proceed via nucleophilic attack of the sulfur atom on the amidine carbon, followed by intramolecular cyclization and loss of ammonia (B1221849) to form a thiazolidinone ring. This reaction provides a direct route to thiazolidinones functionalized with a thiophen-3-ylmethyl group. Variations of this reaction can lead to a diverse range of substituted thiazolidinones. mdpi.com
Building upon the principles of pyrimidine synthesis, 2-(thiophen-3-yl)ethanimidamide can be a precursor for the construction of fused thienopyrimidine systems. These are bicyclic heterocycles where a thiophene (B33073) ring is fused to a pyrimidine ring. researchgate.netresearchgate.net Depending on the starting material and reaction conditions, different isomers such as thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines can be synthesized. researchgate.netnih.gov For example, if the cyclization reaction to form the pyrimidine ring occurs with a reagent that also contains a reactive site on the thiophene ring of a thiophene-amidine derivative, a fused system can be formed. More commonly, thienopyrimidines are synthesized from appropriately substituted aminothiophenes which are then cyclized to form the pyrimidine ring. mdpi.comsemanticscholar.orgnih.govscielo.br However, the reactivity of the amidine group in 2-(thiophen-3-yl)ethanimidamide provides a potential entry point to these important heterocyclic scaffolds.
Generation of Other Heterocyclic Compounds (e.g., Quinazolinones, Imidazoles)
The ethanimidamide moiety of 2-(Thiophen-3-yl)ethanimidamide serves as a versatile building block in the synthesis of various heterocyclic systems. The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom within the amidine functional group allows for a range of cyclization and condensation reactions.
Quinazolinone Synthesis: While direct experimental evidence for the use of 2-(Thiophen-3-yl)ethanimidamide hydrochloride in quinazolinone synthesis is not extensively documented in readily available literature, the general reactivity of amidines suggests a plausible synthetic route. The reaction of an amidine with a derivative of anthranilic acid, such as an ester or acyl chloride, is a common method for constructing the quinazolinone core. In this hypothetical reaction, the amidine would act as the nitrogen-containing component, cyclizing with the anthranilic acid derivative to form the fused heterocyclic system. The thiophen-3-yl group would be incorporated as a substituent on the quinazolinone ring, offering a scaffold for further chemical modification.
Imidazole (B134444) Synthesis: The synthesis of imidazole derivatives from amidines is a well-established transformation in heterocyclic chemistry. One common approach involves the reaction of an amidine with an α-haloketone. In this reaction, the amidine provides two nitrogen atoms and one carbon atom to the resulting imidazole ring. The reaction of this compound with an appropriate α-haloketone would be expected to yield a substituted imidazole bearing the 2-(thiophen-3-yl)ethyl group. The specific substituents on the final imidazole ring would be determined by the structure of the α-haloketone used.
Another potential route to imidazoles involves the reaction of the amidine with a 1,2-dicarbonyl compound in the presence of an aldehyde and an ammonia source, a variation of the Radziszewski synthesis. This multicomponent reaction would also lead to the formation of a substituted imidazole with the thiophene moiety incorporated.
Radical Chemistry and Photochemical Transformations
The thiophene ring and the amidine group can both participate in radical reactions and photochemical transformations, leading to the formation of reactive intermediates and novel molecular structures.
Generation and Characterization of Amidinyl Radicals
Amidinyl radicals are highly reactive intermediates that can be generated from amidine derivatives through various methods, including photolysis. Research on related N-arylthiophene-2-carboxamidoximes has shown that UV-Vis light can promote the homolytic cleavage of the N-O bond to generate N-aryl-thiophene-2-carboxamidinyl radicals. nih.govresearchgate.netnih.gov This process occurs without the need for a catalyst and is highly efficient. nih.govresearchgate.netnih.gov
By analogy, it is proposed that 2-(Thiophen-3-yl)ethanimidamide could also serve as a precursor to the corresponding amidinyl radical under photochemical conditions. The generation of this radical would likely involve the abstraction of a hydrogen atom from one of the nitrogen atoms of the amidine group by a photochemically generated radical initiator or through direct photolysis under specific wavelengths.
The characterization of these transient amidinyl radicals would typically involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to directly observe the radical species, and trapping experiments with radical scavengers to identify the products formed from the radical intermediate.
UV-Vis Light Promoted Reductions and Photoreactivity
Studies on N-arylthiophene-2-carboxamidoximes have demonstrated that UV-Vis light irradiation can lead to the reduction of the amidoxime (B1450833) to the corresponding amidine. nih.govresearchgate.netnih.govacs.org This photochemical reduction is a key transformation and highlights the photoreactivity of the amidine functional group in the context of a thiophene scaffold. The reaction proceeds through the formation of the aforementioned amidinyl radicals. nih.govresearchgate.netnih.govacs.org
The photoreactivity of this compound itself has not been extensively detailed, but based on the behavior of similar compounds, it is expected to exhibit interesting photochemical properties. Irradiation with UV-Vis light could potentially lead to a variety of reactions, including:
Homolytic Cleavage: As discussed, the formation of amidinyl radicals.
Intramolecular Cyclization: The generated radical could potentially undergo intramolecular cyclization if a suitable reactive site is present elsewhere in the molecule or on a substituent.
Photoisomerization: The thiophene ring itself is known to undergo photoisomerization reactions under certain conditions.
The specific photoreactions would be dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.
Derivatization Strategies for Structure-Activity Relationship (SAR) Probes
The chemical structure of this compound offers multiple points for modification to create a library of derivatives for structure-activity relationship (SAR) studies. SAR is a critical component of drug discovery and development, allowing researchers to understand how different parts of a molecule contribute to its biological activity.
Key derivatization strategies for this compound would focus on modifications at three primary locations: the thiophene ring, the ethanimidamide side chain, and the amidine group itself.
Table 1: Potential Derivatization Strategies for SAR Probes of 2-(Thiophen-3-yl)ethanimidamide
| Modification Site | Potential Modifications | Rationale for SAR Studies |
| Thiophene Ring | - Substitution at the 2, 4, or 5-positions with various functional groups (e.g., halogens, alkyl, aryl, nitro, amino). | To explore the influence of electronic and steric effects of substituents on the thiophene ring on biological activity. This can impact receptor binding and pharmacokinetic properties. |
| Ethanimidamide Side Chain | - Altering the length of the alkyl chain between the thiophene ring and the amidine group. - Introducing substituents on the alkyl chain. | To investigate the importance of the spatial relationship between the thiophene ring and the amidine group for biological interactions. |
| Amidine Group | - N-alkylation or N-arylation of one or both nitrogen atoms. - Conversion of the amidine to other bioisosteric groups (e.g., guanidine, imidazole). | To probe the role of the amidine group's basicity, hydrogen bonding capacity, and overall shape in biological activity. N-substitution can also modulate lipophilicity and metabolic stability. |
Comprehensive SAR studies on thiophene-3-carboxamide (B1338676) derivatives have shown that modifications at the 2-position of the thiophene ring can significantly impact inhibitory properties against certain biological targets. nih.gov For instance, introducing substituents with a one-carbon linker at this position was tolerated, while longer linkers were not. nih.gov These findings underscore the importance of systematic derivatization in optimizing the biological activity of thiophene-based compounds.
By systematically synthesizing and testing a diverse set of derivatives, researchers can build a detailed understanding of the SAR for this chemical scaffold, guiding the design of more potent and selective compounds for therapeutic applications.
Biological Research Applications and Mechanistic Studies Excluding Clinical Outcomes
Role as a Versatile Chemical Building Block in Medicinal Chemistry Research
The thiophene (B33073) moiety is a cornerstone in modern drug design, valued for its chemical reactivity and ability to be readily modified. researchgate.net This versatility allows medicinal chemists to systematically alter its structure to optimize biological activity, selectivity, and pharmacokinetic properties. The stable aromatic nature of the thiophene ring, coupled with the potential for substitution at multiple positions, provides a robust framework for creating large and varied sets of molecules for drug discovery programs. nih.govresearchgate.net
The synthesis of compound libraries is a critical strategy in the search for new lead compounds. The thiophene nucleus is an ideal starting point for such initiatives. researchgate.net Synthetic methodologies like the Gewald reaction allow for the efficient, often one-pot, synthesis of highly functionalized 2-aminothiophenes, which are key intermediates for further chemical elaboration. tandfonline.comresearchgate.net From these intermediates, chemists can introduce a wide array of functional groups and build more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have shown significant biological activities. nih.govresearchgate.net By systematically varying the substituents on the thiophene ring, researchers can generate extensive libraries of related compounds. These libraries can then be screened against numerous biological targets to identify initial "hits" for further development. researchgate.net
Rational drug design leverages the three-dimensional structures of biological targets to create molecules that are predicted to bind with high affinity and selectivity. nih.gov The thiophene scaffold is frequently employed in this approach. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) models, are used to predict how thiophene-based analogues will interact with the active sites of specific enzymes or receptors. nih.govnih.gov For instance, in the development of kinase inhibitors, the thiophene ring can be designed to form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase. nih.govnih.gov This in silico-guided approach allows for the focused synthesis of a smaller, more targeted set of compounds, increasing the efficiency of identifying potent and selective drug candidates. nih.govmdpi.com
Investigation of In Vitro Biological Activities and Underlying Mechanisms
Derivatives built upon the thiophene scaffold have demonstrated a broad spectrum of in vitro biological activities. encyclopedia.pubresearchgate.net Preclinical research has explored their potential applications in antimicrobial, antitumor, and neuroprotective contexts, with studies focusing on elucidating the molecular mechanisms that underpin these effects.
Thiophene derivatives have emerged as a promising class of antimicrobial agents. nih.govresearchgate.net Research has demonstrated that synthetic compounds incorporating the thiophene ring exhibit activity against a range of pathogens, including drug-resistant Gram-negative bacteria. nih.gov One study detailed a series of novel thiophene derivatives, with some showing potent activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov
Mechanistic investigations suggest that these compounds may exert their bactericidal effects by increasing the permeability of the bacterial cell membrane. nih.gov Molecular docking studies have further indicated that thiophene derivatives can bind with high affinity to essential bacterial proteins, such as outer membrane porins (e.g., CarO1, OmpW, OmpC), potentially disrupting cellular function. nih.gov Other research has pointed towards the inhibition of key enzymes like dihydrofolate reductase as a possible mechanism of action for certain thiophene-based antimicrobial compounds. nih.gov The incorporation of thiophene into pyrazole-based heterocycles has also yielded compounds with excellent activity against various bacteria and fungi. researchgate.net
The thiophene scaffold is a prominent feature in many compounds designed as anticancer agents. benthamscience.com These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, most notably the inhibition of receptor tyrosine kinases (RTKs) and the disruption of microtubule dynamics via tubulin inhibition.
Receptor Tyrosine Kinase (RTK) Inhibition RTKs are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of many cancers. ekb.egmdpi.com Thiophene-based compounds, particularly fused systems like thienopyrimidines, have been extensively developed as RTK inhibitors. nih.gov These molecules are designed to compete with ATP for binding to the kinase domain of receptors such as the Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.commdpi.com
Studies have identified novel thieno[2,3-b]thiophene (B1266192) derivatives that potently inhibit both wild-type EGFR and the resistant T790M mutant. nih.gov Similarly, fused thienopyrrole and pyrrolothienopyrimidine scaffolds have yielded dual inhibitors of VEGFR-2 and AKT. mdpi.com These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. mdpi.com The inhibitory activity of these compounds is often potent, with IC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com
Tubulin Inhibition Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a proven anticancer strategy. nih.gov Several classes of thiophene derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov These agents bind to tubulin, preventing the assembly of microtubules, which leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.govnih.gov For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent inhibitor of tubulin polymerization and also demonstrated inhibition of WEE1 kinase. nih.gov Another study on 5-arylalkynyl-2-benzoyl thiophene compounds found they inhibited tubulin polymerization with an IC₅₀ value comparable to that of colchicine. nih.gov
| Compound Class | Target Kinase | Cell Line | Reported IC₅₀ | Source |
|---|---|---|---|---|
| Thieno[2,3-b]thiophene | EGFRWT | - | 0.28 µM | nih.gov |
| Thieno[2,3-b]thiophene | EGFRT790M | - | 5.02 µM | nih.gov |
| Thienopyrrole Derivative (3b) | VEGFR-2 | - | 0.126 µM | mdpi.com |
| Thienopyrrole Derivative (3b) | AKT | - | 6.96 µM | mdpi.com |
| Pyrrolothienopyrimidine (4c) | VEGFR-2 | - | 0.075 µM | mdpi.com |
| Pyrrolothienopyrimidine (4c) | AKT | - | 4.60 µM | mdpi.com |
| Thieno[2,3-d]pyrimidine (5) | FLT3 | - | 32.435 µM | nih.gov |
| Compound Class | Activity | Reported IC₅₀ | Source |
|---|---|---|---|
| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | Tubulin Polymerization Inhibition | 5.31 µM | nih.gov |
| Tetrahydrobenzo[b]thiophene (BU17) | Tubulin Polymerization Inhibition | Not specified | nih.gov |
| Benzo[b]thiophene | Tubulin Polymerization Inhibition | Not specified | nih.gov |
The thiophene scaffold is also present in compounds investigated for their neuroprotective potential. nih.govmdpi.com Neurodegenerative diseases are often associated with oxidative stress, inflammation, and protein aggregation. mdpi.commdpi.com Research into thiophene-containing molecules suggests they may counteract these pathological processes.
One notable benzothiophene-containing compound, T-817MA, has been studied for its effects against neurotoxicity. nih.gov In a mouse model, T-817MA demonstrated protective effects against MPTP-induced dopaminergic neurotoxicity, a model relevant to Parkinson's disease. The proposed mechanism of action involves the inhibition of lipid peroxidation and the reduction of oxidative stress in the substantia nigra. nih.gov This suggests that the neuroprotective properties of such compounds are linked to their antioxidant capabilities. nih.gov Other studies have highlighted that various heterocyclic compounds, including those with thiophene-like structures, can modulate pathways involved in neurodegeneration, such as inhibiting protein aggregation or reducing neuroinflammation. mdpi.comnih.gov
Anti-Osteoporotic Research Applications (e.g., Modulation of Osteoblast Differentiation)
While direct evidence for the anti-osteoporotic activity of 2-(Thiophen-3-yl)ethanimidamide hydrochloride is not available in the current scientific literature, research into other thiophene derivatives has shown potential in the field of bone metabolism. For instance, structural optimization of 2,5-thiophene amides has led to the identification of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.gov Inhibition of this enzyme represents a potential therapeutic strategy for treating osteoporosis. nih.gov The structure-activity relationship (SAR) studies of these thiophene amides revealed that anilide derivatives (where a phenyl group is directly attached to the amide) were more active than phenethylamide analogues. nih.gov
These findings suggest that the thiophene scaffold can be a valuable component in the design of molecules targeting bone diseases. Further investigation would be required to determine if this compound or its analogues possess any activity related to osteoblast differentiation or other anti-osteoporotic mechanisms.
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Due to the absence of specific biological activity data for this compound in the context of osteoporosis, a direct SAR analysis is not feasible. However, general principles from related thiophene derivatives can provide insights into potential structural modifications that could influence biological activity.
For thiophene derivatives to exhibit biological activity, several structural features are often considered important. The thiophene ring itself is a key pharmacophore in many biologically active compounds. nih.gov The nature and position of substituents on the thiophene ring, as well as the type of functional groups attached, play a crucial role in determining the compound's interaction with biological targets. nih.govresearchgate.net
In the case of this compound, key structural elements would include:
The thiophene ring at the 3-position.
The ethanimidamide side chain.
The presence of the hydrochloride salt , which influences solubility.
Alterations to any of these components would likely impact the compound's physicochemical properties and its potential biological effects.
Without a known biological target for this compound in the context of osteoporosis, any hypothesis on ligand-target interactions remains speculative. Generally, the ethanimidamide group, being a charged and polar moiety, could potentially engage in hydrogen bonding and electrostatic interactions with amino acid residues in a target protein's binding site. The thiophene ring could participate in hydrophobic or π-stacking interactions.
Computational methods like Comparative Molecular Field Analysis (CoMFA) and molecular docking are powerful tools for understanding SAR and predicting the biological activity of new compounds. These methods require a set of known active compounds and a defined biological target.
CoMFA: This 3D-QSAR (Quantitative Structure-Activity Relationship) technique would involve aligning a series of this compound analogues and calculating their steric and electrostatic fields. These fields are then correlated with their biological activities to generate a predictive model.
Molecular Docking: This method would simulate the binding of this compound and its analogues into the active site of a relevant protein target (e.g., an enzyme involved in bone metabolism). The docking scores and binding poses would provide insights into the potential interactions and help prioritize compounds for synthesis and testing.
As no specific anti-osteoporotic target has been identified for this compound, the application of these computational approaches remains a prospective endeavor.
Application as Chemical Probes for Biological Pathway Interrogation
The use of this compound as a chemical probe has not been reported. However, the thiophene scaffold is present in various fluorescent probes used for biological imaging. researchgate.netnih.govrsc.org These probes are designed to selectively interact with specific cellular components or ions, allowing for the visualization and study of biological processes. The development of a thiophene-based probe often involves functionalizing the thiophene ring with fluorophores and specific binding moieties to achieve the desired properties for interrogating a particular biological pathway.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-(Thiophen-3-yl)ethanimidamide hydrochloride will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. Current research on related thiophene (B33073) and amidine compounds highlights several promising strategies that could be adapted for its production.
For the thiophene core, methodologies that move away from harsh reagents and solvents are gaining traction. The use of microwave-assisted organic synthesis (MAOS) presents a significant opportunity to accelerate reaction times, improve yields, and reduce energy consumption. Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like ethanol (B145695) or deep eutectic solvents is a key area of exploration. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, also offer a more atom-economical and efficient synthetic route.
Regarding the ethanimidamide moiety, recent advancements in the synthesis of amidines point towards more sustainable catalytic systems. Copper-catalyzed protocols have emerged as an effective method for the formation of amidine groups. Additionally, the application of organolithium chemistry in sustainable solvents is being explored to create C-N bonds with greater efficiency and reduced environmental footprint. Biocatalysis, using enzymes to mediate chemical transformations, represents another frontier that could offer highly selective and environmentally friendly synthetic pathways.
| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerating the formation of the thiophene ring or the amidine group. | Reduced reaction times, lower energy consumption, often higher yields. |
| Solvent-Free Reactions / Green Solvents | Conducting the synthesis without traditional organic solvents or using alternatives like ethanol. | Minimized solvent waste, reduced toxicity, improved safety profile. |
| Multicomponent Reactions (MCRs) | A one-pot synthesis combining the thiophene precursor, a nitrile or equivalent, and an amine source. | Increased efficiency, reduced number of synthetic steps, less waste generation. |
| Copper-Catalyzed Amidine Synthesis | Catalytic formation of the ethanimidamide group from a corresponding nitrile. | Use of a less toxic and more abundant metal catalyst. |
| Biocatalysis | Enzymatic synthesis of the thiophene ring or the amidine functionality. | High selectivity, mild reaction conditions, environmentally friendly. |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the sustainable synthetic methodologies mentioned above, a detailed understanding of reaction kinetics, mechanisms, and the influence of various parameters is crucial. Advanced in-situ spectroscopic techniques are poised to provide this critical information in real-time, without the need for offline sampling and analysis.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a chemical reaction. By tracking the characteristic vibrational frequencies of functional groups, such as the C=N stretch of the amidine or the C-S vibrations of the thiophene ring, researchers can gain a deep understanding of the reaction progress. This data can be used to optimize reaction conditions, identify potential bottlenecks, and ensure reaction completion.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another layer of insight, providing detailed structural information about the species present in the reaction mixture. This technique is particularly valuable for identifying transient intermediates and for studying the tautomeric or isomeric forms of the amidine group, which can influence its reactivity and final product distribution. Real-time NMR monitoring can elucidate complex reaction networks and provide unambiguous evidence for proposed reaction mechanisms.
The integration of these Process Analytical Technologies (PAT) into the synthesis of this compound would enable a more controlled, efficient, and reproducible manufacturing process.
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The convergence of computational power and vast chemical datasets has ushered in a new era of drug discovery and materials science, driven by machine learning (ML) and artificial intelligence (AI). For a compound like this compound, these in silico approaches can significantly accelerate the exploration of its potential applications.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. By training ML algorithms on datasets of known thiophene and amidine compounds with their corresponding biological activities, it is possible to create models that can predict the efficacy of new, unsynthesized molecules. This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.
Virtual screening of large chemical libraries is another powerful application of AI. By computationally docking virtual compounds into the binding sites of biological targets, researchers can identify potential drug candidates from millions of possibilities. This approach can be used to explore the potential of this compound and its analogs against a wide range of diseases.
Furthermore, de novo drug design utilizes generative AI models to create entirely new molecular structures with desired properties. These models can be trained to generate novel thiophene and amidine derivatives that are optimized for specific biological targets, while also considering factors like synthetic accessibility and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
| AI/ML Application | Potential for this compound | Expected Outcome |
| QSAR Modeling | Predicting the biological activity of novel analogs. | Prioritization of synthetic targets with higher predicted efficacy. |
| Virtual Screening | Identifying potential biological targets for the compound. | Discovery of new therapeutic applications. |
| De Novo Design | Generating novel derivatives with optimized properties. | Creation of more potent and selective drug candidates. |
| ADMET Prediction | In silico assessment of drug-like properties. | Early identification of compounds with favorable pharmacokinetic profiles. |
Exploration of Novel Biological Targets and Therapeutic Areas
The thiophene and amidine moieties are present in a wide array of biologically active molecules, suggesting that this compound could have therapeutic potential in various disease areas. Future research will likely focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.
Anticancer research is a prominent area, as many thiophene derivatives have shown efficacy by targeting key cellular pathways. Potential mechanisms of action to investigate include the inhibition of kinases, which are often dysregulated in cancer, and the disruption of microtubule dynamics, which is essential for cell division.
Neurodegenerative diseases , such as Alzheimer's and Parkinson's, represent another promising therapeutic area. The lipophilic nature of the thiophene ring may facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Research could explore the compound's ability to modulate targets implicated in these diseases.
The growing threat of infectious diseases , including viral, bacterial, and parasitic infections, necessitates the discovery of new antimicrobial agents. Amidine-containing compounds have a known history of antiparasitic and antiviral activity. Therefore, evaluating this compound against a range of pathogens could lead to the development of new anti-infective therapies.
Furthermore, the amidine group is known to interact with various enzymes. Investigating the compound's potential as an enzyme inhibitor , for targets such as nitric oxide synthases (NOS) or glycosidases, could open up new avenues for treating inflammatory conditions, diabetes, or viral infections.
Potential Applications in Materials Science or Catalysis Beyond Biomedical Research
Beyond its potential in the biomedical field, the unique structural features of this compound suggest possible applications in materials science and catalysis.
The thiophene ring is a well-established building block for organic electronic materials . Its electron-rich nature makes it suitable for use in organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). The incorporation of the ethanimidamide hydrochloride group could modulate the electronic properties of thiophene-based polymers, potentially leading to materials with novel optical or electronic characteristics.
In the realm of catalysis , the amidine moiety is a known ligand for transition metals. The bidentate coordination potential of the ethanimidamide group could be exploited to create novel metal complexes. These complexes could then be investigated for their catalytic activity in a variety of organic transformations, potentially offering new and more efficient catalytic systems.
The ability of the amidine group to form strong hydrogen bonds and coordinate with metal ions also suggests potential applications in the development of supramolecular assemblies and metal-organic frameworks (MOFs) . These materials have a wide range of applications, including gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of novel supramolecular structures with unique functionalities.
| Area | Potential Application | Rationale |
| Organic Electronics | Component in conductive polymers or organic semiconductors. | The thiophene ring is a known building block for such materials. |
| Catalysis | Ligand for transition metal catalysts. | The amidine group can coordinate to metal centers. |
| Supramolecular Chemistry | Building block for supramolecular assemblies or MOFs. | The amidine group can participate in hydrogen bonding and metal coordination. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing high-purity 2-(Thiophen-3-yl)ethanimidamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling thiophene derivatives with ethanimidamide precursors under controlled conditions. For example, phosphazene-based intermediates can be reacted with diamines in tetrahydrofuran (THF) at room temperature, with triethylamine (EtN) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization . Optimizing stoichiometry, solvent choice (e.g., THF for solubility), and reaction time (e.g., 3 days for completion) ensures high yield and purity.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, with expected shifts for thiophene protons (~6.5–7.5 ppm) and amidine groups (~2.5–3.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, such as N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (H302: harmful if swallowed; H315/H319: skin/eye irritation). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation (H335). Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and contacting poison control (+49 89 1 92 40 for EU labs). Store at room temperature in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is most appropriate?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended, as they combine exact exchange and gradient corrections for accurate thermochemical predictions. Basis sets such as 6-31G* model electron density and molecular orbitals. Compute HOMO-LUMO gaps to assess reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites. Validate with experimental UV-Vis spectra .
Q. What experimental approaches resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELXL for refinement, adjusting parameters like thermal displacement factors and occupancy rates. Compare experimental data with simulated XRD patterns from Mercury software. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Cl contacts). If twinning is suspected, employ the TwinRotMat tool in PLATON to deconvolute overlapping reflections .
Q. How can researchers evaluate the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms?
- Methodological Answer : Conduct competitive enzyme assays using recombinant NOS proteins (iNOS, nNOS, eNOS). Measure IC values via colorimetric Griess reaction to quantify nitric oxide (NO) production. For selectivity, compare inhibition potency across isoforms and use radiolabeled H-L-arginine to assess substrate displacement. Validate with cellular assays (e.g., RAW 264.7 macrophages for iNOS) .
Q. What strategies mitigate conflicting spectral data in amidine hydrochloride derivatives during structural elucidation?
- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to correlate protons and carbons. Use dynamic NMR to assess tautomerism (e.g., amidine ↔ imidamide). If IR data conflicts with computational predictions, compare experimental spectra with DFT-simulated vibrational modes. Cross-reference with X-ray structures to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
